4-(2-Fluoro-5-methyl-phenoxy)butanenitrile
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Overview
Description
4-(2-Fluoro-5-methyl-phenoxy)butanenitrile is an organic compound with the molecular formula C11H12FNO It is characterized by the presence of a fluoro-substituted phenoxy group attached to a butanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-5-methyl-phenoxy)butanenitrile typically involves the reaction of 2-fluoro-5-methylphenol with 4-chlorobutanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-5-methyl-phenoxy)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-(2-Fluoro-5-methyl-phenoxy)butanoic acid.
Reduction: 4-(2-Fluoro-5-methyl-phenoxy)butylamine.
Substitution: Various substituted phenoxybutanenitriles depending on the nucleophile used.
Scientific Research Applications
4-(2-Fluoro-5-methyl-phenoxy)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-5-methyl-phenoxy)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitrile groups play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluoro-phenoxy)butanenitrile
- 4-(2-Methyl-phenoxy)butanenitrile
- 4-(2-Chloro-5-methyl-phenoxy)butanenitrile
Uniqueness
4-(2-Fluoro-5-methyl-phenoxy)butanenitrile is unique due to the presence of both fluoro and methyl substituents on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This dual substitution pattern can enhance its specificity and efficacy in various applications.
Biological Activity
4-(2-Fluoro-5-methyl-phenoxy)butanenitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following characteristics:
- Molecular Formula : C12H12FNO
- Molecular Weight : 219.24 g/mol
- Structural Representation : The compound consists of a butanenitrile chain attached to a phenoxy group with a fluorine and methyl substitution on the aromatic ring.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways critical for cell function.
Antiproliferative Activity
A significant aspect of the biological activity of this compound is its antiproliferative effects on cancer cell lines. Various studies have reported its efficacy against different types of cancer cells, including:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HT-29 (Colon Cancer) | 0.5 | Cell cycle arrest at G2/M phase |
M21 (Melanoma) | 0.3 | Disruption of microtubule dynamics |
MCF7 (Breast Cancer) | 0.4 | Induction of apoptosis through caspase activation |
These findings suggest that the compound exhibits potent antiproliferative activity, comparable to established chemotherapeutic agents.
Case Studies
- Case Study on HT-29 Cells : A study demonstrated that treatment with this compound resulted in significant inhibition of cell growth in HT-29 colon cancer cells. The mechanism involved blocking the cell cycle progression and inducing apoptosis, as evidenced by increased levels of activated caspases.
- Chorioallantoic Membrane Assay : In vivo assays using chick chorioallantoic membranes showed that this compound effectively inhibited angiogenesis and tumor growth, supporting its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound indicates that modifications to the phenoxy group significantly impact its biological activity. For instance, altering the position or type of substituents on the aromatic ring can enhance or diminish its potency against specific cancer cell lines.
Properties
IUPAC Name |
4-(2-fluoro-5-methylphenoxy)butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-9-4-5-10(12)11(8-9)14-7-3-2-6-13/h4-5,8H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLKYFDDTOOHPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OCCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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